molecular formula C10H11N5 B1433598 1-Ethyl-3-methylimidazolium tricyanomethanide CAS No. 666823-18-3

1-Ethyl-3-methylimidazolium tricyanomethanide

Cat. No.: B1433598
CAS No.: 666823-18-3
M. Wt: 201.23 g/mol
InChI Key: SCAQVLGGENTPGK-UHFFFAOYSA-N
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Description

Historical Development and Significance

The historical development of this compound is intrinsically linked to the broader evolution of ionic liquid research, particularly the pioneering work involving imidazolium-based systems that began in the early 1980s. John Wilkes' group introduced 1,3-dialkylimidazolium cations into ionic liquids for the first time in the form of 1-alkyl-3-methylimidazolium chloride aluminum chloride ionic liquids, with the 1-ethyl-3-methylimidazolium cation being preferred because it produced ionic liquids with optimal transport properties. This foundational work established the imidazolium framework as a cornerstone of ionic liquid chemistry, setting the stage for subsequent developments that would eventually lead to the tricyanomethanide variant. The systematic exploration of different anion combinations with the established imidazolium cation framework represented a natural progression in the field, driven by the need to develop ionic liquids with enhanced properties for specific applications.

The specific development of tricyanomethanide-based ionic liquids emerged as researchers recognized the potential of cyano-containing anions to provide unique properties that could not be achieved with conventional anions. Early work by MacFarlane and colleagues in 2004 demonstrated that 1-ethyl-3-methylimidazolium salts containing cyano groups, including the tricyanomethanide variant, exhibited exceptionally low melting points and viscosities. Their research showed that the tricyanomethanide salt had a melting point of −11°C and displayed remarkably low viscosity of 18 centipoise along with high ionic conductivity of 1.8 × 10⁻² siemens per centimeter at room temperature. These properties represented a significant advancement over previously studied ionic liquids, as the combination of low viscosity and high conductivity addressed two major limitations that had hindered the practical application of ionic liquids in various technologies.

The significance of this development extends beyond the immediate improvements in physical properties, as it demonstrated the potential for rational design approaches in ionic liquid chemistry. The tricyanomethanide anion, belonging to the family of pseudohalides, brought unique coordination characteristics that influenced the overall behavior of the ionic liquid system. Research revealed that the tricyanomethanide anion favors weak cation-anion coordination and absence of hydrogen bonding between ions, which directly contributes to the observed low viscosity characteristics. This understanding provided valuable insights into structure-property relationships that continue to guide ionic liquid design strategies. The compound's development also coincided with growing interest in sustainable chemistry practices, as ionic liquids offered potential solutions to environmental concerns associated with volatile organic compounds used in traditional chemical processes.

Chemical Nomenclature and Classification

The chemical nomenclature of this compound follows established conventions for ionic compounds while incorporating specialized terminology for both the cation and anion components. According to the International Union of Pure and Applied Chemistry guidelines, the compound is systematically named as this compound, reflecting the substitution pattern on the imidazolium ring and the identity of the counteranion. The Chemical Abstracts Service registry number 666823-18-3 provides unique identification for this compound in chemical databases, while alternative systematic names include "1H-Imidazolium, 1-ethyl-3-methyl-, salt with methanetricarbonitrile (1:1)" and the more descriptive "2,2-dicyanoethenylideneazanide;1-ethyl-3-methylimidazol-3-ium". These various nomenclature approaches reflect different perspectives on the molecular structure while maintaining consistency with established chemical naming conventions.

The molecular formula C₁₀H₁₁N₅ encapsulates the elemental composition, with the imidazolium cation contributing C₆H₁₁N₂⁺ and the tricyanomethanide anion contributing C₄N₃⁻. The structural representation reveals the imidazolium ring bearing ethyl and methyl substituents at the 1 and 3 positions respectively, paired with the tricyanomethanide anion that features three cyano groups attached to a central carbon atom. The compound's classification encompasses multiple chemical categories, including ionic liquids, room temperature ionic liquids, imidazolium salts, and pseudohalide compounds. This multifaceted classification reflects the diverse chemical characteristics that contribute to the compound's unique properties and broad applicability across different research domains.

From a structural chemistry perspective, the tricyanomethanide anion represents a particularly interesting component due to its classification as a pseudohalogen. Pseudohalogens are polyatomic analogues of halogens whose chemistry resembles that of true halogens, allowing them to substitute for halogens in various chemical compounds. The tricyanomethanide ion, with its formula C(CN)₃⁻, exhibits pseudohalide characteristics including the formation of univalent anions and the ability to form binary acids with hydrogen. The International Union of Pure and Applied Chemistry systematic name for the anion is "2,2-dicyanoethenylideneazanide," which describes the electronic structure and connectivity of the cyano groups. This nomenclature emphasizes the delocalized nature of the electronic structure within the tricyanomethanide framework, which contributes to the anion's stability and unique coordination properties that influence the overall behavior of the ionic liquid.

Position Within Ionic Liquid Research

This compound occupies a distinctive position within the broader landscape of ionic liquid research, representing a convergence of fundamental scientific understanding with practical technological applications. The compound emerged during a period of intensive research into low-viscosity ionic liquids, addressing one of the most significant limitations that had constrained the widespread adoption of ionic liquid technology. While early ionic liquid research focused primarily on establishing basic principles and demonstrating proof-of-concept applications, the development of tricyanomethanide-based systems marked a transition toward systematic optimization of specific properties for targeted applications. This evolutionary step reflected the maturation of the field from exploratory research toward application-driven development, with this compound serving as an exemplar of successful molecular design principles.

The research trajectory surrounding this compound has been characterized by multidisciplinary collaboration spanning physical chemistry, materials science, electrochemistry, and environmental engineering. Molecular dynamics simulations have played a crucial role in understanding the fundamental mechanisms responsible for the compound's exceptional properties, revealing that weak cation-anion coordination and absence of hydrogen bonding between ions contribute directly to the observed low viscosity characteristics. These computational studies have been complemented by extensive experimental investigations that have systematically explored the compound's behavior across different temperature ranges and in various mixture compositions. The integration of theoretical and experimental approaches has established this compound as a model system for understanding structure-property relationships in ionic liquids, contributing valuable insights that extend beyond this specific compound to inform broader ionic liquid design strategies.

Contemporary research involving this compound has expanded beyond fundamental property characterization to encompass diverse application domains that leverage its unique characteristics. The compound's exceptional carbon dioxide absorption capabilities, particularly when combined with water, have positioned it as a promising candidate for carbon capture and separation technologies. Research has demonstrated that binary mixtures of tricyanomethanide-based ionic liquids with water exhibit enhanced carbon dioxide solubility and diffusivity compared to traditional absorption systems, suggesting potential applications in environmental remediation and industrial gas processing. Additionally, the compound's high ionic conductivity and electrochemical stability have made it an attractive electrolyte candidate for energy storage applications, including batteries and supercapacitors. These diverse research directions reflect the compound's versatility and highlight its potential to contribute solutions to contemporary technological challenges ranging from sustainable energy to environmental protection.

Property Value Temperature Reference
Molecular Weight 201.23 g/mol -
Melting Point -10°C to -11°C -
Density 1.082 g/cm³ 24°C
Viscosity 14.2-18 cP 25°C
Ionic Conductivity 17.4-18 mS/cm 30°C
Glass Transition Temperature -85°C -
Molecular Formula C₁₀H₁₁N₅ -
CAS Registry Number 666823-18-3 -

Properties

IUPAC Name

2,2-dicyanoethenylideneazanide;1-ethyl-3-methylimidazol-3-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N2.C4N3/c1-3-8-5-4-7(2)6-8;5-1-4(2-6)3-7/h4-6H,3H2,1-2H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCAQVLGGENTPGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C[N+](=C1)C.C(=C(C#N)C#N)=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

666823-18-3
Record name 1-Ethyl-3-methylimidazolium Tricyanomethanide
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Preparation Methods

Formation of 1-Ethyl-3-methylimidazolium Cation

The first step is the alkylation of imidazole to form the 1-ethyl-3-methylimidazolium cation. This is generally achieved by reacting imidazole or 1-methylimidazole with an ethylating agent such as ethyl bromide or ethyl chloride under controlled conditions.

  • Reaction : Imidazole + Ethylating agent → 1-Ethyl-3-methylimidazolium halide (typically bromide or chloride)
  • Conditions : Typically carried out in an organic solvent (e.g., acetonitrile) at moderate temperatures (room temperature to reflux)
  • Purification : The resulting ionic liquid halide salt is purified by washing and drying to remove unreacted reagents and by-products.

Anion Exchange to Introduce Tricyanomethanide

The second step involves metathesis (anion exchange) to replace the halide anion with the tricyanomethanide anion.

  • Reagents : The 1-ethyl-3-methylimidazolium halide is reacted with an alkali metal salt of tricyanomethanide, such as potassium tricyanomethanide (K[TCM]).
  • Reaction : [EMIM] + K[TCM] → [EMIM][TCM] + KX (X = Cl or Br)
  • Conditions : Typically performed in water or a water/organic solvent mixture, at room temperature or slightly elevated temperatures.
  • Separation : The insoluble potassium halide salt (KCl or KBr) is removed by filtration.
  • Purification : The ionic liquid is purified by solvent evaporation under reduced pressure and drying under vacuum to remove residual solvents and moisture.

Alternative Synthetic Routes

  • Direct synthesis methods have been reported involving the reaction of 1-ethyl-3-methylimidazolium halide with tricyanomethane derivatives, but these are less common due to the availability and stability of tricyanomethanide salts.
  • Industrial scale methods optimize reaction times, stoichiometry, and purification steps to maximize yield and purity.

Research Findings and Characterization Data

Physical and Chemical Properties

Property Value Reference
Melting Point -10 °C
Density (24 °C) 1.082 g/cm³
Viscosity (25 °C) 14.2 mPa·s
Ionic Conductivity (30 °C) 17.36 mS/cm
Solubility Miscible with water, acetone, acetonitrile, isopropanol; not miscible with toluene, hexane
Molecular Weight 201.23 g/mol
Electrochemical Stability Window Not fully established

Crystallographic and Spectroscopic Characterization

  • The crystal structure of this compound has been studied, revealing strong cation-anion interactions and hydrogen bonding networks that influence its melting point and viscosity.
  • Infrared and NMR spectroscopy confirm the presence of the tricyanomethanide anion and the imidazolium cation, verifying the successful anion exchange during synthesis.

Analysis of Preparation Method Efficiency and Purity

  • The two-step synthesis route is widely accepted due to its simplicity and high yield.
  • The purity of the final ionic liquid depends heavily on the efficiency of the anion exchange and thorough removal of inorganic salts.
  • Analytical techniques such as NMR, IR, elemental analysis, and conductivity measurements are essential to confirm product identity and purity.
  • The choice of solvents and reaction conditions can influence the viscosity and conductivity of the product, which are critical for its applications.

Summary Table of Preparation Steps

Step Description Reagents Conditions Notes
1 Alkylation of imidazole Imidazole + Ethyl bromide Organic solvent, RT to reflux Forms 1-ethyl-3-methylimidazolium halide salt
2 Anion exchange with tricyanomethanide 1-Ethyl-3-methylimidazolium halide + K[TCM] Aqueous/organic solvent, RT to mild heat Precipitates KX salt, filtered off
3 Purification Solvent evaporation, vacuum drying Reduced pressure, ambient to mild heat Removes solvents and moisture

Chemical Reactions Analysis

1-Ethyl-3-methylimidazolium tricyanomethanide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in oxidation reactions, the compound may form various oxidized derivatives .

Scientific Research Applications

Energy Storage Applications

Supercapacitors and Batteries
1-Ethyl-3-methylimidazolium tricyanomethanide has been integrated into polymer electrolytes for energy storage devices such as supercapacitors and batteries. Studies indicate that incorporating [emim][TCM] into polymer matrices significantly enhances ionic conductivity. For instance, a study demonstrated that adding this ionic liquid to a poly(methyl methacrylate) (PMMA) matrix improved the conductivity, making it suitable for use in energy applications .

Solar Cells
The ionic liquid has also been utilized in solar cell technology. Research indicates that [emim][TCM] can be incorporated into corn starch polymer electrolytes to improve the efficiency of solar cells by enhancing the charge transport properties . The unique properties of this ionic liquid facilitate better ion mobility within the polymer matrix.

Catalysis

Chemical Reactions
The compound serves as an effective solvent and catalyst in various chemical reactions due to its ability to dissolve a wide range of organic and inorganic compounds. Its application in catalysis is particularly notable in reactions that require high thermal stability and low vapor pressure .

Green Chemistry
In line with green chemistry principles, [emim][TCM] has been explored for its potential to replace traditional solvents in chemical processes. Its non-volatile nature reduces environmental impact while maintaining efficiency in reaction kinetics.

Polymer Science

Polymer Electrolytes
The incorporation of this compound into polymer matrices has been shown to enhance the performance of polymer electrolytes. The ionic liquid increases the overall conductivity of the electrolyte composition, making it more effective for applications in batteries and supercapacitors .

Nanocomposites
Research has also focused on developing nanocomposites using [emim][TCM]. These materials exhibit improved mechanical properties and thermal stability, which are crucial for various industrial applications .

Thermodynamic Properties

Phase Behavior
Studies examining the phase behavior of [emim][TCM] have revealed insights into its thermodynamic properties, which are essential for optimizing its use in different applications. Understanding these properties aids in predicting how the compound will behave under varying conditions, thus enhancing its practical applications in industry.

Case Studies

Study Focus Findings
Solar CellsEnhanced charge transport when [emim][TCM] is used in corn starch polymer electrolytes.
Polymer ElectrolytesIncreased conductivity with 30 wt.% [emim][TCM] in PMMA matrices.
Catalytic ReactionsDemonstrated effectiveness as a solvent and catalyst with high thermal stability.

Mechanism of Action

The mechanism by which 1-ethyl-3-methylimidazolium tricyanomethanide exerts its effects is primarily through its ionic nature. It interacts with molecular targets by forming ionic bonds and facilitating electron transfer processes. This interaction can influence various molecular pathways, making it a versatile compound in both chemical and biological systems .

Comparison with Similar Compounds

Table 1: Solvent Extraction Parameters at 298.15 K

IL $ \beta $ (Thiophene) $ S $ Source
[EMIM][TCM] 0.65 28.4
[EMIM][NTf₂] 0.42 18.7
[BMPYR][TCB] 0.58 24.1

Thermophysical Properties

Viscosity and Surface Tension

[EMIM][TCM] has lower viscosity than hydrophobic ILs like [BMIM][NTf₂] (145 mPa·s at 298 K) but higher than dicyanamide-based ILs (e.g., [EMIM][DCA], 14 mPa·s) . Its surface tension is comparable to [EMIM][DCA] (49.2 mN·m⁻¹) but significantly lower than aqueous ILs like [C₈mim][BF₄] (63 mN·m⁻¹) .

Thermal Stability

The melting point of [EMIM][TCM] (281.2 K) is higher than [EMIM][NTf₂] (261.8 K) and [EMIM][BF₄] (281.5 K), making it less suitable for subambient applications .

Table 2: Thermal Properties of Selected ILs

IL Melting Point (K) Density (g/cm³) Viscosity (mPa·s)
[EMIM][TCM] 281.2 1.16 28
[EMIM][NTf₂] 261.8 1.52 145
[EMIM][DCA] 276.4 1.10 14
[BMIM][TCC] N/A 1.22 35

Biological Activity

1-Ethyl-3-methylimidazolium tricyanomethanide ([EMIm][TCM]) is a type of ionic liquid (IL) that has garnered attention for its unique physicochemical properties and potential biological applications. This article explores the biological activity of [EMIm][TCM], focusing on its interactions with biological systems, stability, and applications in various fields.

Overview of this compound

[EMIm][TCM] is characterized by its low viscosity and high ionic conductivity, making it suitable for applications in energy storage and as a solvent in biochemical processes. Its structure consists of a 1-ethyl-3-methylimidazolium cation paired with the tricyanomethanide anion, which contributes to its distinctive properties.

Biological Interactions

Stabilization of Proteins
Research has indicated that ionic liquids like [EMIm][TCM] can stabilize proteins, enhancing their activity and stability under various conditions. For instance, studies have shown that [EMIm][TCM] can maintain the structural integrity of enzymes, which is crucial for their catalytic functions. This stabilization is attributed to the ability of ILs to create a favorable environment for protein folding and function, reducing denaturation risks during thermal or chemical stress .

Toxicity Studies
The biological activity of [EMIm][TCM] has been assessed in various toxicity studies. In vitro assays have demonstrated that while some ionic liquids exhibit cytotoxic effects, [EMIm][TCM] shows relatively low toxicity towards mammalian cells at certain concentrations. This property makes it a candidate for biomedical applications where biocompatibility is essential .

Case Studies

  • Enzyme Activity Enhancement
    A study investigated the effect of [EMIm][TCM] on enzyme catalysis, specifically focusing on lipases. The results indicated that [EMIm][TCM] significantly enhanced lipase activity compared to traditional organic solvents. The enzyme maintained higher activity levels over extended periods when incubated with [EMIm][TCM], showcasing its potential as an alternative solvent in enzymatic reactions .
  • Cell Viability Assays
    In a series of cell viability assays, [EMIm][TCM] was tested against various cell lines to evaluate its cytotoxicity. The results revealed that at concentrations below 100 mM, [EMIm][TCM] did not significantly affect cell viability, indicating a favorable safety profile for potential therapeutic applications .

Research Findings

Electrochemical Properties
The electrochemical stability of [EMIm][TCM] has been studied extensively due to its implications in energy storage devices. It exhibits a wide electrochemical window and high ionic conductivity, making it suitable for use in batteries and supercapacitors. These properties are linked to its biological activity, as stable electrolytes can enhance the performance of bioelectronic devices .

Gas Solubility and Selectivity
Research has also highlighted the ability of [EMIm][TCM] to selectively absorb gases such as CO2. This property not only has implications for environmental applications but also suggests potential uses in bioreactors where gas exchange is critical for microbial metabolism .

Data Tables

PropertyValueReference
Viscosity at 25 °C27.5 mPa·s
Cytotoxic Concentration Threshold<100 mM
Lipase Activity EnhancementSignificant improvement
CO2 Solubility0.030 mol/mol·bar

Q & A

Q. What are the established methods for synthesizing [Emim][TCM], and how is purity ensured?

[Emim][TCM] is typically synthesized via anion metathesis. A common approach involves reacting 1-ethyl-3-methylimidazolium chloride ([Emim]Cl) with potassium tricyanomethanide (K[TCM]) in a polar solvent like acetonitrile. The reaction proceeds under inert conditions, followed by filtration to remove KCl and solvent evaporation. Purification involves repeated washing with volatile solvents (e.g., dichloromethane) and vacuum drying. Purity (>98%) is verified via NMR, ion chromatography, and elemental analysis .

Q. What are the key physicochemical properties of [Emim][TCM], and how are they measured experimentally?

Critical properties include:

  • Viscosity : 12.2–15 cP at 25°C, measured using rotational viscometers .
  • Conductivity : 17–21.3 mS/cm at 30°C, determined via impedance spectroscopy .
  • Density : 1.08–1.10 g/cm³ at 24–26°C, measured with a densitometer .
  • Thermal stability : Assessed via TGA, with decomposition temperatures >200°C .

Q. How is [Emim][TCM] utilized in electrochemical applications, such as sensors or DSSCs?

[Emim][TCM]’s high conductivity and low viscosity make it suitable as an electrolyte additive. For example, in dye-sensitized solar cells (DSSCs), it enhances charge transfer efficiency. In stretchable polymer electrodes (e.g., PEDOT:PSS), it improves conductivity (up to 1,000 S/cm) and stretchability (30–50% strain) when blended with polar solvents like DMSO. Experimental protocols involve cyclic voltammetry and impedance spectroscopy to optimize ion diffusion and interfacial stability .

Advanced Research Questions

Q. How does [Emim][TCM] influence corrosion rates in CO₂ capture systems, and how can contradictory data across studies be resolved?

Studies show [Emim][TCM] exhibits moderate corrosivity toward mild steel in CO₂-rich environments. Discrepancies arise from variations in water content (0.1–5 wt%), temperature (25–60°C), and CO₂ pressure (1–10 bar). Methodological resolution involves:

  • Electrochemical polarization tests to quantify corrosion rates.
  • Surface characterization (SEM/EDS) to assess pitting or passivation.
  • Controlled humidity chambers to isolate water’s role in accelerating corrosion .

Q. What strategies optimize [Emim][TCM] in ternary/quaternary systems for aromatic extraction from alkanes?

For toluene/heptane separation, blending [Emim][TCM] with [Emim][DCA] (20:80 mol%) improves selectivity by 40% compared to pure ILs. Key steps:

  • Liquid-liquid equilibria (LLE) measurements at 25–40°C.
  • CPA EoS modeling to predict phase behavior and select optimal IL ratios.
  • Validation via GC-MS to quantify distribution coefficients and selectivity .

Q. How can COSMO-RS or CPA EoS models predict [Emim][TCM]’s phase equilibria in multi-component separations?

The Conductor-like Screening Model for Real Solvents (COSMO-RS) accurately predicts activity coefficients in BTX (benzene, toluene, xylene) separation from gasoline. Inputs include σ-profiles of ILs and aromatics. Experimental validation involves measuring ternary LLE data and comparing with predicted selectivity and capacity .

Q. Why do reported viscosity values for [Emim][TCM] vary (12.2–15 cP), and how can researchers standardize measurements?

Variability stems from impurities (e.g., residual water or chloride ions), temperature calibration (±0.1°C), and shear rate settings. Standardization protocols:

  • Pre-dry ILs at 60°C under vacuum for 48 hours.
  • Use calibrated Ubbelohde viscometers or rheometers with controlled shear rates (100–500 s⁻¹) .

Q. What methodologies enhance [Emim][TCM]’s performance in polymer-based stretchable electrodes?

Optimizing [Emim][TCM]’s mass fraction (5–10%) in PEDOT:PSS/DMSO blends increases conductivity while maintaining mechanical flexibility. Methods include:

  • Spin-coating at 2,000–4,000 rpm for uniform film thickness.
  • Strain cycling (1,000 cycles at 30% strain) to test durability.
  • AFM analysis to correlate surface morphology with electrical performance .

Q. How does temperature (298–373 K) and pressure (0–300 kPa) affect CO₂ solubility in [Emim][TCM]?

Solubility increases linearly with pressure and decreases with temperature. Gravimetric methods (e.g., magnetic suspension balance) show solubility capacities of 0.3–1.2 mol CO₂/kg IL. Data fitting via Henry’s law constants reveals [Emim][TCM] outperforms hydrophobic ILs like [Emim][NTf₂] at low pressures (<100 kPa) .

Q. What experimental designs address the impact of trace water on [Emim][TCM]’s electrochemical stability?

Water content >500 ppm reduces conductivity by 15–20% and accelerates electrode degradation. Controlled studies involve:

  • Karl Fischer titration to quantify water content.
  • Accelerated aging tests (e.g., 70°C/85% RH for 168 hours).
  • Electrochemical impedance spectroscopy (EIS) to monitor interfacial resistance changes .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethyl-3-methylimidazolium tricyanomethanide
Reactant of Route 2
Reactant of Route 2
1-Ethyl-3-methylimidazolium tricyanomethanide

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